7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by the introduction of the benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its structural similarity to biologically active purines.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The benzyl and benzylsulfanyl groups can influence its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structural compatibility with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- 8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione
Uniqueness
7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione is unique due to the specific arrangement of its benzyl and benzylsulfanyl groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-23-17-16(18(25)22-19(23)26)24(12-14-8-4-2-5-9-14)20(21-17)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCRCPYPMPVUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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